

Commercial Suppliers and Technical Guide for 2-Bromo-5-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

Cat. No.: B042474

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Bromo-5-methoxybenzoic acid**, a key chemical intermediate in the synthesis of various biologically active molecules. This guide details its commercial availability, synthesis protocols, and its role in the production of significant compounds such as Urolithin A.

Commercial Availability

2-Bromo-5-methoxybenzoic acid (CAS No. 22921-68-2) is readily available from a range of commercial chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for most research and development applications. The following table summarizes the offerings from several prominent suppliers.

Supplier	Product Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	384003	98%	5g	\$19.72[1]
---	---	---	25g	POR
---	---	---	100g	POR
Biosynth	FB70043	>98.0%	POR	POR
BLD Pharm	BD10986	≥98.0%	5g, 25g, 100g	POR
TCI America	B3846	>98.0% (GC)	5g, 25g	POR
Otto Chemie Pvt. Ltd.	B 2592	98%	5g	\$27.75[2]
---	---	---	25g	\$83.25[2]
---	---	---	100g	\$312.50[2]
---	---	---	1kg	POR
IndiaMART	2854779686233	99%	200kg (drum)	~₹789/kg (\$9.45/kg)[3]
Jai Swaminarayan Multichem	---	99%+	MOQ 100kg	₹1,500 - ₹1,700/kg (\$18 - \$20.36/kg)[4]
ChemicalBook	CB2727219	97%-99%	POR	\$8.80/kg (from one supplier)[5]
Abblis Chemicals LLC	---	98+%	10g, 50g, 250g	POR

Price and availability are subject to change. POR (Price on Request). MOQ (Minimum Order Quantity).

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol [6]
CAS Number	22921-68-2[6]
Appearance	White to light yellow crystalline powder[7]
Melting Point	157-159 °C[1]
Boiling Point	337.8 °C at 760 mmHg[7]
Density	1.625 g/cm ³ [7]
Solubility	Sparingly soluble in water.

Synthesis and Experimental Protocols

Several methods for the synthesis of **2-Bromo-5-methoxybenzoic acid** have been reported, primarily involving the bromination of m-methoxybenzoic acid. Below are detailed experimental protocols adapted from patent literature.

Protocol 1: Bromination using Dibromohydantoin

This method describes the synthesis of **2-bromo-5-methoxybenzoic acid** with a reported yield of 93.6% and purity of 99.4%.[8]

Materials:

- m-methoxybenzoic acid (15.2g, 0.1mol)
- Dichloromethane (80g)
- Concentrated sulfuric acid (25mL)
- Potassium bromate (1.67g, 0.01mol)
- Red phosphorus (1.23g, 0.01mol)

- Dibromohydantoin (42.9g, 0.15mol)
- Ice water (200g)
- Ethanol (70mL)

Procedure:

- To a 500mL four-neck flask, add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromate, and red phosphorus in sequence.
- Begin stirring the mixture and add dibromohydantoin at 25 °C.
- Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.
- Monitor the reaction progress by HPLC until the starting material is consumed.
- Pour the reaction mixture into 200g of ice water to quench the reaction.
- Recover the dichloromethane under reduced pressure.
- Filter the mother liquor and recrystallize the solid product from 70mL of ethanol to obtain 21.62g of **2-bromo-5-methoxybenzoic acid**.

Protocol 2: Bromination using N-Bromosuccinimide

This protocol provides an alternative synthesis route with a reported yield of 92.7% and purity of 99.2%.^[8]

Materials:

- m-methoxybenzoic acid (15.2g, 0.1mol)
- Chloroform (70g)
- Concentrated sulfuric acid (30mL)
- Potassium bromate (1.67g, 0.01mol)

- Red phosphorus (1.48g, 0.012mol)
- N-bromosuccinimide (NBS) (21.36g, 0.12mol)
- Ice water (200g)
- Methanol (60mL)

Procedure:

- In a 500mL four-neck flask, combine chloroform, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromate, and red phosphorus.
- Start stirring and add N-bromosuccinimide at 25 °C.
- Maintain the reaction temperature at 25-30 °C for 3 hours.
- Monitor the reaction by HPLC.
- Upon completion, pour the reaction liquid into 200g of ice water.
- Remove the chloroform under reduced pressure.
- Filter the mother liquor and recrystallize the product from 60mL of methanol to yield 21.41g of **2-bromo-5-methoxybenzoic acid**.

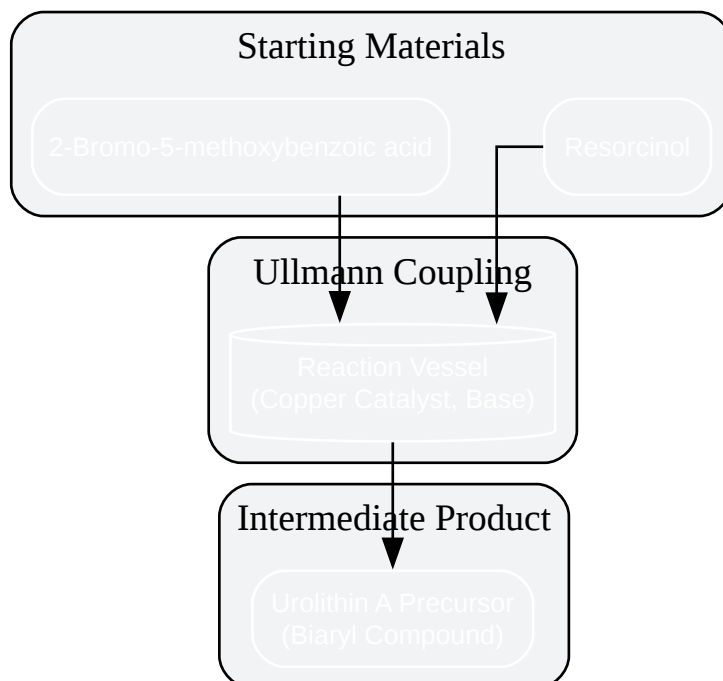
Applications in Synthesis

2-Bromo-5-methoxybenzoic acid is a crucial intermediate in the synthesis of more complex molecules, most notably Urolithin A, a gut microbiome-derived metabolite of ellagic acid with potential health benefits.[8]

Synthesis of Urolithin A Intermediate

The synthesis of urolithins often involves an Ullmann coupling reaction, where **2-bromo-5-methoxybenzoic acid** is coupled with a resorcinol derivative.[9][10] This reaction forms the core dibenzo[b,d]pyran-6-one structure of urolithins.

The following diagram illustrates the logical workflow for the synthesis of a Urolithin A precursor using **2-Bromo-5-methoxybenzoic acid**.



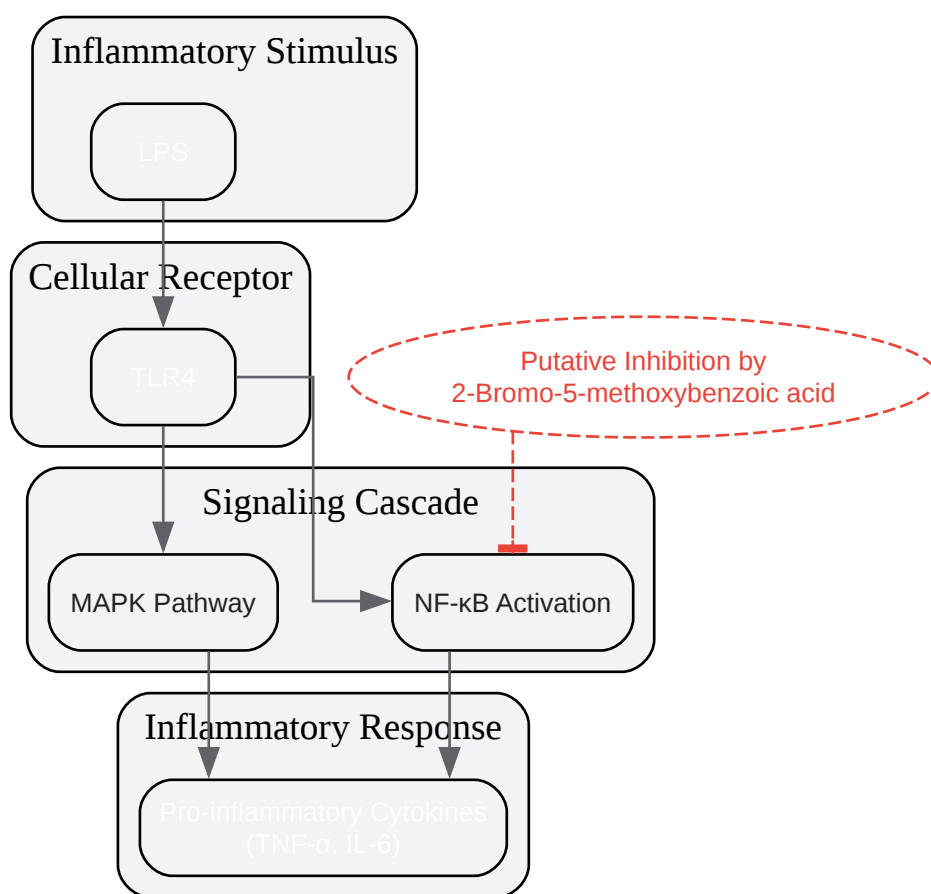
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Synthesis of Urolithin A Precursor

Biological Activity and Potential Signaling Pathways

While **2-Bromo-5-methoxybenzoic acid** is primarily utilized as a chemical intermediate, some studies suggest potential biological activities for this class of compounds, including antiproliferative and anti-inflammatory effects.[11] However, the specific signaling pathways directly modulated by **2-Bromo-5-methoxybenzoic acid** are not well-elucidated.

Based on the known mechanisms of other benzoic acid derivatives and related phenolic compounds, a putative anti-inflammatory mechanism can be hypothesized. This would involve the inhibition of pro-inflammatory signaling cascades. The diagram below illustrates a generalized inflammatory signaling pathway and indicates a potential point of intervention for compounds like **2-Bromo-5-methoxybenzoic acid**. It is important to note that this is a proposed mechanism and requires experimental validation for this specific molecule.



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Hypothesized Anti-Inflammatory Action

The above diagram illustrates that an inflammatory stimulus like Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways such as NF-κB and MAPK. These pathways, in turn, induce the production of pro-inflammatory cytokines. It is hypothesized that **2-Bromo-5-methoxybenzoic acid**, or its derivatives, may exert anti-inflammatory effects by inhibiting key components of this cascade, such as the activation of NF-κB.

Conclusion

2-Bromo-5-methoxybenzoic acid is a commercially accessible and versatile building block for organic synthesis, particularly in the preparation of urolithin derivatives. The availability of detailed synthesis protocols facilitates its in-house preparation for research and development purposes. While its direct biological activities are still under investigation, its role as a key

precursor to bioactive compounds underscores its importance for the pharmaceutical and life sciences research communities. Further studies are warranted to fully elucidate its potential therapeutic applications and mechanisms of action.

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